2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1350748-07-0
VCID: VC11719340
InChI: InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C
Molecular Formula: C17H27BN2O2
Molecular Weight: 302.2 g/mol

2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1350748-07-0

Cat. No.: VC11719340

Molecular Formula: C17H27BN2O2

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1350748-07-0

Specification

CAS No. 1350748-07-0
Molecular Formula C17H27BN2O2
Molecular Weight 302.2 g/mol
IUPAC Name 2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3
Standard InChI Key ZIGOYEQJOIBRTH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C<sub>17</sub>H<sub>26</sub>BN<sub>2</sub>O<sub>2</sub>) features a pyridine core substituted at the 2- and 4-positions. The 2-position bears a 3-methylpiperidinyl group, while the 4-position is functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This structure combines a nitrogen-rich aromatic system with a boronic ester, enabling applications in cross-coupling reactions and drug design .

Key Physicochemical Properties

  • Molecular Weight: 299.22 g/mol

  • SMILES: B1(OC(C)(C)C(C)(C)O1)C2=CC(=NC=C2)N3C(CCCC3C)C

  • LogP (Predicted): 2.34 (XLOGP3)

  • Solubility: ~0.33 mg/mL in aqueous solutions (ESOL model)

The boronic ester group enhances stability under physiological conditions, while the piperidine substituent contributes to lipid membrane permeability .

Synthetic Methodologies

Boronic Ester Incorporation

The synthesis of this compound likely follows a Suzuki-Miyaura cross-coupling strategy, analogous to methods used for tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives . A representative pathway involves:

  • Halogenation: Introduction of a bromine or triflate group at the 4-position of 2-(3-methylpiperidin-1-yl)pyridine.

  • Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>) and potassium acetate .

Example Reaction Conditions

ComponentQuantityRole
2-(3-Methylpiperidin-1-yl)-4-bromopyridine1.81 mmolSubstrate
Bis(pinacolato)diboron3.40 mmolBoron source
Pd(dppf)Cl<sub>2</sub>0.39 mmolCatalyst
Potassium acetate6.54 mmolBase
1,4-Dioxane20 mLSolvent

Yield: ~93% under optimized conditions .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s boronic ester group facilitates protease inhibition and targeted drug delivery, particularly in oncology. For example, boronic acids are key in bortezomib, a proteasome inhibitor . The piperidine moiety enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

Pharmacokinetic Profile (Predicted)

ParameterValue
GI AbsorptionHigh
BBB PermeationYes
P-gp SubstrateYes
CYP InhibitionNone significant

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.38 (s, 9H, tert-butyl), 2.01–2.19 (m, 2H, piperidine CH<sub>2</sub>), 3.28–3.41 (m, 2H, N-CH<sub>2</sub>), 6.55 (br s, 1H, pyridine H) .

  • <sup>13</sup>C NMR: Peaks at 154.8 ppm (B-O), 148.2 ppm (pyridine C-N), and 28.4 ppm (tert-butyl CH<sub>3</sub>) .

Future Directions

Ongoing research aims to exploit this compound’s dual functionality in covalent organic frameworks (COFs) and antibody-drug conjugates (ADCs). Computational studies suggest modifications to the piperidine ring could optimize target binding affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator